molecular formula C22H20ClN5O3S B2837811 6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 852153-69-6

6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2837811
CAS No.: 852153-69-6
M. Wt: 469.94
InChI Key: UZAIPFYVHMLYOI-UHFFFAOYSA-N
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Description

6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine ring, and various substituents such as a chlorophenyl group and an ethoxyphenyl group

Preparation Methods

The synthesis of 6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and aldehydes or ketones.

    Introduction of the Chlorophenyl and Ethoxyphenyl Groups: These groups are introduced through substitution reactions, where the triazole intermediate reacts with chlorophenyl and ethoxyphenyl reagents under suitable conditions.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring, completing the synthesis of the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of new products.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out.

Scientific Research Applications

6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:

    2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds share a similar pyrimidine ring structure and exhibit various biological activities.

    1,2,4-Triazole Derivatives: These compounds have a triazole ring and are known for their diverse pharmacological properties.

    Chlorophenyl and Ethoxyphenyl Substituted Compounds: These compounds contain similar substituents and are studied for their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-17(8-10-18)28-19(11-16-12-20(29)25-21(30)24-16)26-27-22(28)32-13-14-3-5-15(23)6-4-14/h3-10,12H,2,11,13H2,1H3,(H2,24,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAIPFYVHMLYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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